molecular formula C16H19N3O B5621165 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine

5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine

Cat. No. B5621165
M. Wt: 269.34 g/mol
InChI Key: HSGXEMUKUKULBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine, also known as PEP, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been widely studied for its potential applications in the field of scientific research due to its unique properties. In

Mechanism of Action

The mechanism of action of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine involves its ability to inhibit the activity of specific enzymes. 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine has been found to inhibit the activity of enzymes such as tyrosine kinase, which plays a crucial role in the development and progression of cancer. By inhibiting the activity of these enzymes, 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to have potent antioxidant activity, which can help protect cells from oxidative damage. 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation and prevent the development of chronic diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine is its potential toxicity. 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine has been found to exhibit cytotoxicity in certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine. One potential direction is the development of new drugs based on the structure of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine. By modifying the structure of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine, it may be possible to develop more potent and selective inhibitors of specific enzymes. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine. By understanding how 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine is metabolized and distributed in the body, it may be possible to optimize its use in the treatment of various diseases. Finally, the study of the potential side effects of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine is an important direction for future research. By understanding the potential toxicity of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine, it may be possible to develop safer and more effective drugs based on its structure.
Conclusion
In conclusion, 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases. Despite its potential advantages, 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine also has limitations and potential toxicity, which must be taken into account in future research. Overall, 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine represents a valuable tool for studying the role of specific enzymes in various biological processes and has significant potential for the development of new drugs.

Synthesis Methods

5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde with urea in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography to obtain pure 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine.

Scientific Research Applications

5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine is in the development of new drugs. 5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-2-8-19(7-1)9-10-20-16-5-3-14(4-6-16)15-11-17-13-18-12-15/h3-6,11-13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGXEMUKUKULBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]pyrimidine

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